Sculezonone B
Description
Sculezonone B is a phenalenone-type natural product isolated from marine sponge-associated microorganisms. Structurally, it is identified as a 12-hydroxy derivative of sculezonone A, with the IUPAC name 2,4,6,9-Tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxo-2-butanyl)-1H-phenalene-1,3(2H)-dione . This compound exhibits selective inhibitory activity against eukaryotic DNA polymerases (pol), particularly targeting the α- and γ-families, with IC50 values of 12 μM and 18.5 μM, respectively . Its mechanism of action involves disrupting DNA replication in cancer cells, making it a candidate for antitumor drug development .
Properties
Molecular Formula |
C20H20O9 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2,4,5,7,9-pentahydroxy-8-methoxy-6-methyl-2-(2-methyl-3-oxobutan-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C20H20O9/c1-6-8-9-10(13(23)12(6)22)17(26)20(28,19(3,4)7(2)21)18(27)11(9)15(25)16(29-5)14(8)24/h22-25,28H,1-5H3 |
InChI Key |
NKDAVCHIYATDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=C1O)O)C(=O)C(C(=O)C3=C(C(=C2O)OC)O)(C(C)(C)C(=O)C)O |
Synonyms |
sculezonone B sculezonone-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Sculezonone A
Sculezonone B shares a core phenalenone skeleton with sculezonone A but differs by the addition of a 12-hydroxy group. This structural modification significantly alters their inhibitory profiles:
| Property | Sculezonone A | This compound |
|---|---|---|
| IC50 (DNA pol-α) | 20 μM | 12 μM |
| IC50 (DNA pol-β) | 25 μM | No significant inhibition |
| IC50 (DNA pol-γ) | 17 μM | 18.5 μM |
| Selectivity | Broad (α, β, γ) | Narrow (α, γ) |
While sculezonone A broadly inhibits pol-α, β, and γ, this compound’s hydroxyl group enhances specificity for pol-α and γ, with negligible activity against pol-β . This suggests that the hydroxy group may sterically hinder interactions with pol-β’s active site.
Comparison with Pinophilins
Pinophilins, another class of DNA polymerase inhibitors, target the A-, B-, and Y-families, with pronounced activity against pol-α and pol-κ (IC50 values < 10 μM). Unlike sculezonones, pinophilins spare normal human cells (e.g., dermal fibroblasts) due to their selective toxicity toward rapidly dividing cancer cells .
Key Differences :
- Mechanistic Breadth: Pinophilins inhibit multiple polymerase families, whereas this compound is specific to α/γ.
- Cellular Selectivity: this compound lacks data on differential toxicity between normal and cancer cells, while pinophilins explicitly avoid harming non-cancerous cells .
Comparison with Epolactaene
Epolactaene, a γ-lactam compound, inhibits DNA pol-α, β, and human topoisomerase II (IC50 = 15–25 μM). Its dual inhibition of replication and DNA unwinding contrasts with this compound’s singular focus on polymerases .
| Feature | This compound | Epolactaene |
|---|---|---|
| Topoisomerase II Inhibition | None | Yes |
| Neuritogenic Activity | None | Yes (induces neurite growth) |
| Pol-β Inhibition | No | Yes |
Epolactaene’s additional bioactivities make it a multifunctional candidate but may introduce off-target risks compared to this compound’s narrower profile .
Contrast with Apoptosis-Inducing Alkaloids (Shearinine E, Penicitrinine A)
While this compound acts via DNA replication blockade, other marine-derived compounds like shearinine E and penicitrinine A induce apoptosis through distinct pathways:
Q & A
Q. What experimental methodologies are recommended for the structural elucidation of Sculezonone B?
To determine the molecular structure of this compound (R = OH), researchers should employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to identify functional groups and stereochemistry.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration if crystallizable .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., Sculezonone A) to validate R-group assignments .
Q. How can this compound be isolated and purified from marine-derived fungal strains?
Isolation involves:
- Fermentation Optimization : Adjust culture media (e.g., salinity, pH) to enhance metabolite production in Penicillium or Talaromyces strains.
- Chromatographic Techniques : Use column chromatography (silica gel, Sephadex LH-20) followed by HPLC for purification.
- Bioassay-Guided Fractionation : Screen fractions for bioactivity (e.g., antimicrobial, cytotoxic) to prioritize isolation steps .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Prioritize assays aligned with hypothesized mechanisms:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Target-specific assays (e.g., kinases, proteases) using fluorogenic substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from:
- Source Variability : Strain-specific differences in fungal metabolite production. Validate strain identity via genomic sequencing.
- Assay Conditions : Standardize parameters (e.g., pH, temperature, solvent concentration).
- Compound Purity : Confirm >95% purity via HPLC and quantify degradation products. Use meta-analysis to compare datasets and identify confounding variables .
Q. What experimental designs are optimal for investigating this compound’s mechanism of action?
Employ multi-omics approaches:
Q. How should researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Key strategies include:
- Retrosynthetic Analysis : Identify feasible routes for modifying the R-group (e.g., hydroxylation, methylation).
- Stereochemical Control : Use chiral catalysts or enzymatic resolution to preserve stereochemistry.
- Validation : Compare synthetic analogs’ spectroscopic data with natural this compound to confirm structural fidelity .
Q. What statistical methods are appropriate for interpreting dose-response data in this compound studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning (e.g., random forests) to identify predictive bioactivity patterns .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Protocols : Document extraction, purification, and assay conditions (e.g., solvent batches, instrument calibration).
- Data Transparency : Deposit raw spectra, chromatograms, and bioassay data in public repositories (e.g., Zenodo, Figshare).
- Reagent Validation : Authenticate fungal strains via ITS sequencing and reference standards via NMR .
Q. What ethical guidelines apply to reporting this compound’s potential therapeutic applications?
- Preclinical Rigor : Avoid overstating efficacy without in vivo validation (e.g., murine models).
- Conflict of Interest : Disclose funding sources or patents related to this compound derivatives.
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in publications .
Literature and Data Gaps
Q. How can researchers identify underexplored biological targets for this compound?
- Bibliometric Analysis : Use tools like VOSviewer to map keyword co-occurrence in PubMed/Scopus.
- Target Prediction : Apply cheminformatics platforms (e.g., SwissTargetPrediction) to forecast protein targets.
- Phenotypic Screening : Test this compound in diverse disease models (e.g., neurodegenerative, inflammatory) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
